![molecular formula C8H14ClNO2 B3023464 Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride CAS No. 93779-30-7](/img/structure/B3023464.png)
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related octahydropyrano[2,3-b]pyridine derivatives has been achieved through a stannous chloride-induced deacetalisation–cyclisation procedure, which is stereoselective and affords a single stereoisomer. This method is significant as it establishes the cis ring junction and the cis relationship between specific hydrogen atoms, which are confirmed by NMR spectroscopy and X-ray crystallography . Another synthesis approach for octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates involves the oxalylation of enamines followed by nucleophilic addition to an unstable N-acyliminium intermediate, leading to stable heterocyclic ring formation . Additionally, octahydropyrano[3,2-b]pyrrole derivatives are synthesized from pyranose derivatives through a double reductive amination process with high stereoselectivity .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by their bicyclic nature, with a common feature being the presence of a pyrrole or pyridine ring fused to another cyclic structure. The relative stereochemistry of these compounds is crucial for their biological activity and is determined using spectroscopic methods such as NMR, as well as X-ray crystallography in some cases .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclization steps that are key to forming the bicyclic structures. For instance, the stannous chloride-induced cyclization is a pivotal step in forming the octahydropyrano[2,3-b]pyridine core . The formation of octahydro-2,3-dioxo-cyclopenta[b]pyrrole derivatives involves nucleophilic addition to an N-acyliminium ion, which is a critical intermediate in the reaction pathway .
Physical and Chemical Properties Analysis
While the physical and chemical properties of octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride are not directly discussed, the properties of similar compounds can be inferred. These compounds are likely to have significant solubility in polar solvents due to the presence of heteroatoms and potential ionizable functional groups. The stereochemistry of these molecules can greatly influence their physical properties, such as melting points and solubilities, as well as their chemical reactivity and biological activity .
In the context of biological activity, the bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one derivatives have been identified as novel selective anti-hepatitis C virus agents, demonstrating the potential therapeutic applications of these types of compounds. The most potent compound from this class showed promising EC50 values against different HCV genotypes without any antimetabolic effect, indicating a favorable selectivity index .
Mechanism of Action
Target of Action
Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride is primarily used in the study of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure.
Pharmacokinetics
Like other ace inhibitors, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation , reduced fluid volume , and lower blood pressure . These effects can help alleviate the symptoms of conditions like hypertension and heart failure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet, particularly their sodium intake. High sodium intake can counteract the effects of ACE inhibitors. Additionally, the drug’s stability could be affected by factors like temperature and pH .
Safety and Hazards
The safety information available indicates that Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride has some hazards associated with it. It has been assigned the GHS07 pictogram and the hazard statements H302, H315, H319 . Precautionary measures include P264, P270, P280, P301, P301, P302, P305, P321, P330, P332, P337, P338, P351, P352, P362 .
properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-5-2-1-3-6(5)9-7;/h5-7,9H,1-4H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZXRQNVRDLEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466109 | |
Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
852468-51-0 | |
Record name | Octahydrocyclopenta[b]pyrrole-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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